molecular formula C17H17F3N2O2S B2867044 2-[4-(Benzenesulfonyl)piperidin-1-yl]-6-(trifluoromethyl)pyridine CAS No. 2380179-04-2

2-[4-(Benzenesulfonyl)piperidin-1-yl]-6-(trifluoromethyl)pyridine

Cat. No.: B2867044
CAS No.: 2380179-04-2
M. Wt: 370.39
InChI Key: MOKBRRGXBNXMIO-UHFFFAOYSA-N
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Description

2-[4-(Benzenesulfonyl)piperidin-1-yl]-6-(trifluoromethyl)pyridine is a complex organic compound characterized by its unique structure, which includes a piperidine ring, a benzenesulfonyl group, and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(Benzenesulfonyl)piperidin-1-yl]-6-(trifluoromethyl)pyridine typically involves multiple steps, starting with the preparation of the piperidine ring. One common approach is to react piperidine with benzenesulfonyl chloride under controlled conditions to form the benzenesulfonyl-piperidine intermediate. Subsequently, the trifluoromethyl group is introduced through a reaction with a suitable trifluoromethylating agent.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve large-scale reactions using reactors designed to handle high pressures and temperatures. The process would be optimized to maximize yield and minimize by-products, ensuring cost-effectiveness and efficiency.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst can be used.

  • Substitution: : Nucleophilic substitution reactions can be performed using nucleophiles like sodium azide (NaN₃) or iodide ions (I⁻).

Major Products Formed

  • Oxidation: : Formation of carboxylic acids or ketones.

  • Reduction: : Formation of amines or alcohols.

  • Substitution: : Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.

Biology

In biological research, this compound may be used to study enzyme inhibition or receptor binding. Its interaction with biological targets can provide insights into the mechanisms of various biological processes.

Medicine

In the field of medicine, this compound has potential applications in drug discovery and development. It may serve as a lead compound for the design of new therapeutic agents targeting specific diseases.

Industry

In industry, this compound can be utilized in the production of advanced materials, such as polymers and coatings. Its chemical properties make it suitable for various industrial applications.

Mechanism of Action

The mechanism by which 2-[4-(Benzenesulfonyl)piperidin-1-yl]-6-(trifluoromethyl)pyridine exerts its effects depends on its molecular targets and pathways involved. For example, if used as a drug, it may interact with specific receptors or enzymes, leading to a biological response. The exact mechanism would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Trifluoromethyl)benzenesulfonyl chloride

  • 2-Nitro-4-(trifluoromethyl)benzenesulfonyl chloride

  • 4-(Benzenesulfonyl)piperidine

Uniqueness

2-[4-(Benzenesulfonyl)piperidin-1-yl]-6-(trifluoromethyl)pyridine stands out due to its combination of the piperidine ring, benzenesulfonyl group, and trifluoromethyl group

Properties

IUPAC Name

2-[4-(benzenesulfonyl)piperidin-1-yl]-6-(trifluoromethyl)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17F3N2O2S/c18-17(19,20)15-7-4-8-16(21-15)22-11-9-14(10-12-22)25(23,24)13-5-2-1-3-6-13/h1-8,14H,9-12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOKBRRGXBNXMIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1S(=O)(=O)C2=CC=CC=C2)C3=CC=CC(=N3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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